4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine
Description
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-6-(4-propylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3O/c1-2-3-9-4-6-10(7-5-9)18-12-8-11(14)16-13(15)17-12/h4-8H,2-3H2,1H3,(H2,15,16,17) |
InChI Key |
UCVYHUDBTYHXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-propylphenol in the presence of a base, followed by amination. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: 4-Hydroxy-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Pyrimidin-2-ylamine Derivatives
*Calculated value based on molecular formula.
Key Observations:
Substituent Effects on Reactivity and Synthesis: The 4-chloro group is a common feature, enabling cross-coupling reactions (e.g., electrochemical arylation with aryl halides) . Bulky substituents at position 6 (e.g., 4-propyl-phenoxy) may hinder reactions compared to smaller groups like methoxy or methylthio . For example, notes failed syntheses of complex pyrimidine derivatives due to steric hindrance or competing side reactions.
Electronic and Solubility Properties: Electron-withdrawing groups (e.g., Cl, S-aryl) enhance electrophilicity at the 4-position, facilitating nucleophilic substitution . Methoxy or phenoxy groups improve solubility in polar solvents compared to alkyl or arylthio substituents .
Biological Activity :
- Derivatives like 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine are explored in anticancer research due to their structural resemblance to kinase inhibitors (e.g., VS-5584, a PI3K/mTOR inhibitor with a pyrimidin-2-ylamine core) .
- Sulfur-containing analogs (e.g., 4-fluoro-phenylsulfanyl derivatives) may exhibit enhanced binding to enzymatic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
